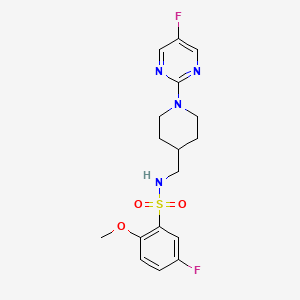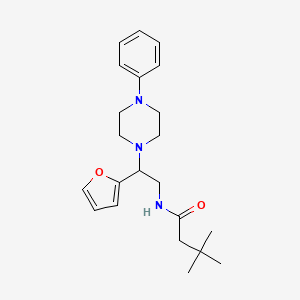
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Wirkmechanismus
The mechanism of action of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that regulates the release of dopamine in the brain. By binding to this receptor, this compound can modulate the activity of dopamine neurons, leading to changes in behavior and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to exhibit high selectivity for the dopamine D3 receptor, which suggests that it may have fewer side effects compared to other drugs that target multiple dopamine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise and targeted studies. However, one limitation is that it may not be suitable for studying the effects of dopamine on other receptors or neurotransmitters.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide. One direction is to further explore its potential applications in drug discovery and medicinal chemistry, particularly for the treatment of neurological and psychiatric disorders. Another direction is to investigate its mechanism of action and biochemical and physiological effects in more detail. Additionally, future studies could focus on developing new derivatives of this compound with improved selectivity and potency for the dopamine D3 receptor.
Synthesemethoden
The synthesis of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide involves several steps. The starting materials are 2-furylboronic acid and 4-phenyl-1-piperazinecarboxylic acid, which are coupled using a palladium-catalyzed cross-coupling reaction. The resulting product is then subjected to a reductive amination reaction with 3,3-dimethylbutanone to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent and selective binding to the dopamine D3 receptor, which is a promising target for the treatment of various neurological and psychiatric disorders, including drug addiction, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-22(2,3)16-21(26)23-17-19(20-10-7-15-27-20)25-13-11-24(12-14-25)18-8-5-4-6-9-18/h4-10,15,19H,11-14,16-17H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACCKUMPPNFVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

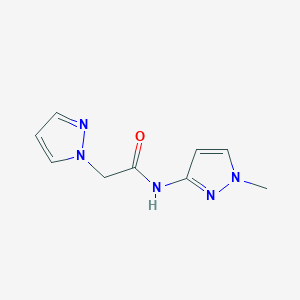
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)

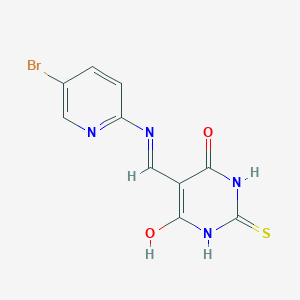
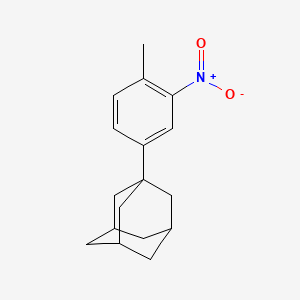
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)
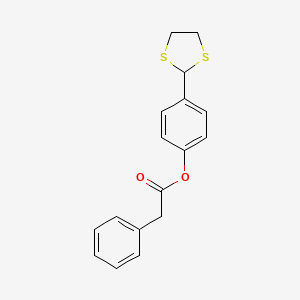

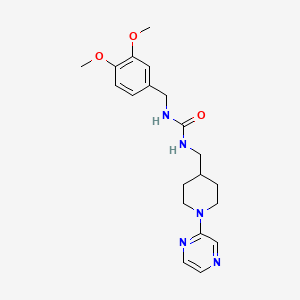

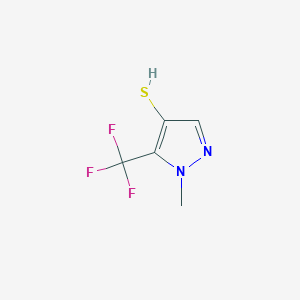
![2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2583747.png)
![2-Methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B2583748.png)
